5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-fluorophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2S/c21-15-7-5-14(6-8-15)19-13-23-20(25-18-3-1-2-4-18)24(19)17-11-9-16(22)10-12-17/h5-13,18H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHALFOMDVORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the bromophenyl, cyclopentylsulfanyl, and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl and fluorophenyl groups can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the aromatic rings can lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may have applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the bromophenyl and fluorophenyl groups can participate in π-π interactions or hydrogen bonding. The sulfur atom in the cyclopentylsulfanyl group can also engage in unique interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations :
- The cyclopentylsulfanyl group in the target compound offers greater steric hindrance and lipophilicity compared to smaller substituents like thiol or hydroxyphenyl groups. This may reduce solubility in aqueous media but improve passive diffusion across biological membranes .
- Pyridyl and hydroxyphenyl groups in SB202190 introduce hydrogen-bonding capabilities, critical for kinase inhibition .
Key Observations :
Key Observations :
- Imidazole derivatives with sulfanyl substituents (e.g., ) are synthesized in moderate to high yields (70–85%) via condensation or thiol-alkylation, suggesting feasible routes for the target compound.
- The use of sodium metabisulfite in DMF () is a common strategy for imidazole ring formation, applicable to the target compound’s synthesis.
Solubility and Physicochemical Properties
- Crystallinity : Isostructural compounds with planar fluorophenyl groups () exhibit high crystallinity, but the cyclopentyl group in the target compound may disrupt planarity, affecting crystal packing .
Biological Activity
5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-(4-fluorophenyl)-1H-imidazole is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 363.28 g/mol. Its structure features a bromophenyl group, a cyclopentylsulfanyl moiety, and a fluorophenyl group, which contribute to its unique biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some imidazole-based compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The imidazole ring is known for its ability to interact with various biological targets, including receptors and enzymes, potentially altering their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and survival.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
-
Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of imidazole derivatives. The findings showed that the compound displayed notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
